2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide 2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 915935-49-8
VCID: VC0500383
InChI: InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
SMILES: CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C14H18BrN3O2
Molecular Weight: 340.22g/mol

2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide

CAS No.: 915935-49-8

Main Products

VCID: VC0500383

Molecular Formula: C14H18BrN3O2

Molecular Weight: 340.22g/mol

2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide - 915935-49-8

CAS No. 915935-49-8
Product Name 2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Molecular Formula C14H18BrN3O2
Molecular Weight 340.22g/mol
IUPAC Name 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Standard InChI InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
Standard InChIKey BALWIMWWKIBASS-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Canonical SMILES CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
PubChem Compound 8904090
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator